Thiopental

Description

A barbiturate that is administered intravenously for the induction of general anesthesia or for the production of complete anesthesia of short duration. It is also used for hypnosis and for the control of convulsive states. It has been used in neurosurgical patients to reduce increased intracranial pressure. It does not produce any excitation but has poor analgesic and muscle relaxant properties. Small doses have been shown to be anti-analgesic and lower the pain threshold. (From Martindale, The Extra Pharmacopoeia, 30th ed, p920)

This compound Sodium is the sodium salt form of this compound, an ultrashort-acting barbituric acid derivative, with anesthetic activity. This compound binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.

This compound is a barbiturate that is administered intravenously for the induction of general anesthesia or for the production of complete anesthesia of short duration. It is also used for hypnosis and for the control of convulsive states. It has been used in neurosurgical patients to reduce increased intracranial pressure. It does not produce any excitation but has poor analgesic and muscle relaxant properties. Small doses have been shown to be anti-analgesic and lower the pain threshold. (From Martindale, The Extra Pharmacopoeia, 30th ed, p920)

A barbiturate that is administered intravenously for the induction of general anesthesia or for the production of complete anesthesia of short duration.

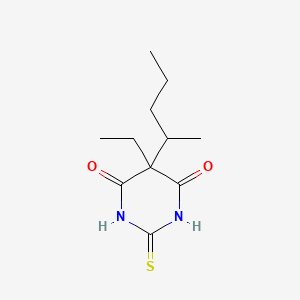

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJDSEJGGMCXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023653 | |

| Record name | Thiopental | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.98e-02 g/L | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76-75-5, 71-73-8 | |

| Record name | (±)-Thiopental | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiopental [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopental | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiopental | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-(1-methylbutyl)-2-thiobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiopental sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPENTAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8Z5M7NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiopental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiopental | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Intricacies of Thiopental's Interaction with GABAa Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of thiopental, an ultra-short-acting barbiturate, on γ-aminobutyric acid type A (GABAa) receptors. This compound's profound central nervous system depressant effects, which have long been utilized in the induction of general anesthesia, are primarily mediated through its complex interaction with these ligand-gated ion channels.[1][2] This document provides a detailed exploration of this compound's binding sites, its modulatory effects on receptor function, quantitative data from key experimental findings, and the methodologies employed in these seminal studies.

This compound's Dual Action on GABAa Receptors

This compound exerts its effects on GABAa receptors through a dual mechanism:

-

Positive Allosteric Modulation: At clinically relevant concentrations, this compound potentiates the effect of the endogenous neurotransmitter GABA.[3][4] It binds to a site distinct from the GABA binding site and enhances the receptor's affinity for GABA, leading to an increase in the duration of chloride (Cl⁻) channel opening.[2][5][6] This prolonged channel opening results in an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.[6]

-

Direct Agonism: At higher, supraclinical concentrations, this compound can directly activate the GABAa receptor in the absence of GABA.[3] This direct gating of the chloride channel contributes to its profound sedative and hypnotic effects, and also to its toxicity in overdose situations. The threshold concentration for this direct activation is approximately 50 μM.[7]

The this compound Binding Site

This compound, like other barbiturates, binds to a distinct site on the GABAa receptor, separate from the binding sites for GABA and benzodiazepines.[5][8] While the precise molecular details of the binding pocket are still under investigation, it is understood to be located within the transmembrane domain of the receptor, at the interface of different subunits.[9][10] Studies suggest the involvement of the β subunits in forming the barbiturate binding site.[3][10] The interaction is stereoselective, with the S(-) enantiomer of this compound being approximately twice as potent as the R(+) enantiomer in potentiating GABAergic currents, which correlates with its in vivo anesthetic potency.[11][12][13]

Quantitative Analysis of this compound's Effects

Electrophysiological studies have provided valuable quantitative data on the interaction between this compound and GABAa receptors. The following tables summarize key findings from various experimental models.

| Parameter | Value | Cell Type/Receptor Subtype | Experimental Technique | Reference |

| Potentiation of GABAergic Currents | ||||

| EC₅₀ for GABA Potentiation (S-thiopental) | 20.6 ± 3.2 µM | Human α₁β₂γ₂ in Xenopus oocytes | Two-electrode voltage clamp | [12][13] |

| EC₅₀ for GABA Potentiation (R-thiopental) | 36.2 ± 3.2 µM | Human α₁β₂γ₂ in Xenopus oocytes | Two-electrode voltage clamp | [12][13] |

| EC₅₀ for GABA Potentiation (rac-thiopental) | 35.9 ± 4.2 µM | Human α₁β₂γ₂ in Xenopus oocytes | Two-electrode voltage clamp | [13] |

| EC₅₀ for IPSC Decay Time Constant Increase | 41 µM | Rat neocortical neurons | Whole-cell patch clamp | [14] |

| Increase in Charge Transfer (25 µM) | ~230% | Rat hippocampal neurons | Voltage clamp | [11] |

| Potentiation Ratio (50 µM this compound on 10 µM GABA) | 2.38 ± 0.15 | Rat spinal dorsal horn neurons | Whole-cell patch clamp | [15] |

| Direct Activation of GABAa Receptors | ||||

| Threshold Concentration for Direct Activation | ~50 µM | Rat spinal dorsal horn neurons | Whole-cell patch clamp | [7] |

| Effects on Channel Kinetics | ||||

| Increase in Miniature IPSC Duration | Yes | Rat spinal dorsal horn neurons | Whole-cell patch clamp | [7] |

| Decrease in Miniature IPSC Frequency | Yes | Rat spinal dorsal horn neurons | Whole-cell patch clamp | [7] |

| Prolongation of Desensitization Time Constant | Yes | Rat spinal dorsal horn neurons | Whole-cell patch clamp | [7] |

| Prolongation of Deactivation Time Constant | Yes | Rat spinal dorsal horn neurons | Whole-cell patch clamp | [7] |

| Inhibition of GABAergic Currents at High Concentrations | ||||

| Inhibition of Peak IGABA (300 µM) | Yes | Rat spinal dorsal horn neurons | Whole-cell patch clamp | [7] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action.

Caption: this compound's dual action on the GABAa receptor signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from electrophysiological experiments. Below are detailed methodologies for two key techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the properties of ion channels expressed in a heterologous system.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Methodology Details:

-

Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The follicular layer is enzymatically removed using collagenase. A nanoliter volume of a solution containing the cRNA for the desired GABAa receptor subunits (e.g., α₁, β₂, γ₂) is injected into the oocyte's cytoplasm. The oocytes are then incubated for several days to allow for the translation and assembly of the receptor subunits into functional channels on the oocyte membrane.

-

Electrophysiological Recording: An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes filled with a high-salt solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to maintain a clamped voltage.

-

Drug Application and Data Acquisition: A baseline current is established by applying a low concentration of GABA. Subsequently, solutions containing both GABA and varying concentrations of this compound are perfused over the oocyte. The resulting changes in the chloride current are recorded.

-

Data Analysis: The peak current responses at different this compound concentrations are measured and normalized to the baseline GABA response. A concentration-response curve is generated, and parameters such as the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the Hill coefficient are calculated to quantify the drug's potency and cooperativity.

Whole-Cell Patch-Clamp of Cultured Neurons

This technique allows for the recording of ionic currents from a single neuron, providing a more physiologically relevant model.

Methodology Details:

-

Cell Culture: Primary neurons (e.g., from the hippocampus or spinal dorsal horn of rats) are dissociated and plated on coverslips. They are maintained in a culture medium for a period to allow for maturation and synapse formation.

-

Recording Setup: A coverslip with cultured neurons is placed in a recording chamber on the stage of a microscope and superfused with an external solution. A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

-

Gaining Access: The micropipette is carefully maneuvered to touch the surface of a neuron. Gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane. A brief pulse of suction or voltage is then applied to rupture the patch of membrane under the pipette, establishing a low-resistance electrical connection between the pipette and the cell interior (the "whole-cell" configuration).

-

Voltage-Clamping and Data Acquisition: The neuron's membrane potential is clamped at a desired voltage. Spontaneous or evoked postsynaptic currents (IPSCs) can be recorded. To study the effect of this compound, the drug is applied to the external solution, and changes in the amplitude, frequency, and kinetics (e.g., decay time) of the GABAergic IPSCs are measured.

Conclusion

This compound's mechanism of action on GABAa receptors is multifaceted, involving both the potentiation of GABA's inhibitory effects and direct channel activation at higher concentrations. This dual action, coupled with its stereoselectivity, underscores the complexity of its interaction with this crucial ion channel. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to further understand the pharmacology of this compound and to develop novel modulators of GABAa receptors with improved therapeutic profiles.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. openanesthesia.org [openanesthesia.org]

- 3. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypnotic - Wikipedia [en.wikipedia.org]

- 5. This compound | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. Modulation of gamma-aminobutyric acid A receptor function by this compound in the rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barbiturate recognition site on the GABA/benzodiazepine receptor complex is distinct from the picrotoxinin/TBPS recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective synaptic actions of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Thiopental and its Chemical Derivatives

This technical guide provides a detailed overview of the synthesis of this compound, a short-acting barbiturate anesthetic. It covers the core synthetic methodologies, experimental protocols, and the structure-activity relationships (SAR) that guide the development of its chemical derivatives.

Introduction to this compound

This compound, often used as its sodium salt, is a sulfur-containing analog of pentobarbital first synthesized in the 1930s.[1][2] It functions as an ultra-short-acting anesthetic, primarily for the induction phase of general anesthesia.[2][3] Its rapid onset and short duration of action are attributed to its high lipid solubility, which allows for quick distribution into the central nervous system and subsequent rapid redistribution to other body tissues.[2][4] The core of its synthesis lies in the condensation of a disubstituted malonic ester derivative with thiourea.

Synthesis of this compound

The most common and practical method for synthesizing this compound involves a two-stage process: the alkylation of an active methylene compound followed by a cyclization reaction with thiourea.[3][5]

-

Preparation of the Disubstituted Ester : The synthesis begins with a malonic ester, such as diethyl malonate, or a related compound like methyl cyanoacetate.[5][6] This starting material is sequentially alkylated using alkyl halides in the presence of a strong base, typically sodium ethoxide. For this compound, the two groups added at the C5 position are an ethyl group and a 1-methylbutyl (sec-pentyl) group. The process involves the deprotonation of the acidic α-carbon of the malonic ester, followed by nucleophilic substitution with the appropriate alkyl halides (e.g., bromoethane and 2-bromopentane).[6]

-

Condensation with Thiourea : The resulting diethyl 2-ethyl-2-(1-methylbutyl)malonate is then condensed with thiourea. This reaction is also carried out in the presence of a strong base like sodium ethoxide in an alcoholic solvent.[3][6] The base facilitates the condensation, leading to the formation of the thiobarbiturate ring system and yielding this compound. The final product can be isolated and purified through recrystallization.[6]

Experimental Protocols

While specific parameters can be optimized, the following protocols outline the key experimental steps cited in the literature for the synthesis of (±)-Thiopental.

Protocol 1: Synthesis via Diethyl Malonate

This method starts with the readily available diethyl malonate.[6]

Step 1: Synthesis of Diethyl 2-(1-methylbutyl)malonate

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

The mixture is heated to reflux, and 2-bromopentane is added dropwise.

-

The reaction is refluxed overnight.

-

After cooling, the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried and concentrated to give the crude product, which is purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-ethyl-2-(1-methylbutyl)malonate

-

The product from Step 1 is dissolved in dimethylformamide (DMF).

-

Sodium hydride (60% dispersion in mineral oil) is added portion-wise at room temperature.

-

After stirring for 30 minutes, ethyl bromide is added, and the mixture is stirred overnight.

-

The reaction is cooled to 0°C and quenched by the addition of acetic acid. The mixture is then poured into ice water and extracted with petroleum ether.

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the target intermediate with a reported yield of 98%.[6]

Step 3: Synthesis of this compound

-

The disubstituted malonate from Step 2 is added to a solution of sodium ethoxide in ethanol.

-

Thiourea is added, and the mixture is heated at reflux for several hours.

-

After cooling, petroleum ether and water are added. The aqueous layer is separated and washed with petroleum ether.

-

The aqueous layer is acidified with hydrochloric acid, leading to the precipitation of a yellow solid.

-

The solid is extracted, dried, and recrystallized to yield the final this compound product.[6]

Synthesis of this compound Derivatives and Structure-Activity Relationship (SAR)

The pharmacological properties of this compound can be modified by altering its chemical structure. The SAR for barbiturates provides a framework for designing derivatives with different potencies, onsets, and durations of action.[3]

-

Substitution at C5 : 5,5-disubstitution is essential for hypnotic activity. The nature of these substituents is critical; increasing the number of carbons in the alkyl chains generally increases lipophilicity and potency.[3]

-

Modification at C2 : Replacing the oxygen atom at the C2 position of the barbiturate ring with a sulfur atom (as in this compound) creates a thiobarbiturate. This modification increases lipophilicity, leading to a faster onset and shorter duration of action compared to the corresponding oxy-derivative (e.g., pentobarbital).[3]

-

N-Substitution : Substitution on one of the nitrogen atoms can alter the compound's properties. For instance, N-alkylation can retain anticonvulsant properties.[3]

-

Enantiomers : this compound has a chiral center at the α-carbon of the 1-methylbutyl side chain and exists as R- and S-enantiomers.[7] These enantiomers can be synthesized from chiral starting materials, such as R- or S-citronellol, through a multi-step process that ultimately involves condensation with thiourea.[7] The separate enantiomers may exhibit different pharmacological profiles.

Data Presentation

The following table summarizes key data related to the synthesis and properties of this compound.

| Parameter | Value / Description | Reference |

| Starting Materials | Diethyl malonate, 2-bromopentane, Ethyl bromide, Thiourea | [6] |

| Key Reagents | Sodium ethoxide, Sodium hydride | [3][6] |

| Solvents | Ethanol, Dimethylformamide (DMF), Ethyl acetate | [6] |

| Intermediate Yield | 98% for Diethyl 2-ethyl-2-(1-methylbutyl)malonate | [6] |

| Final Product Form | Yellowish powder / solid | [1][6] |

| Purification | Vacuum distillation (for intermediate), Recrystallization (for final product) | [6] |

| pKa | 7.6 | [1] |

| pH of Solution | >10 (typically 10.8 for a 2.5% solution) | [1][8] |

Visualizations

Synthesis Pathway of this compound

Caption: General synthesis route for this compound via alkylation and cyclization.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Structure-Activity Relationship (SAR) of this compound Derivatives

Caption: Key modification points in the this compound structure and their effects.

References

- 1. youtube.com [youtube.com]

- 2. openanesthesia.org [openanesthesia.org]

- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. This compound – Pharmacokinetics [sepia2.unil.ch]

- 5. A practical and convenient method for the synthesis of anesthetic drug this compound: using thiourea and sodium ethoxide [icc.journals.pnu.ac.ir]

- 6. CN102558071A - Method for synthesizing (+/-)-thiopental - Google Patents [patents.google.com]

- 7. WO2000024358A2 - Synthesis and uses of thiopentone enantiomers - Google Patents [patents.google.com]

- 8. resources.wfsahq.org [resources.wfsahq.org]

The Intricate Dance of Structure and Activity: A Deep Dive into Thiopental Analogs

For Researchers, Scientists, and Drug Development Professionals

Thiopental, a potent ultra-short-acting barbiturate, has long been a cornerstone of anesthesia and neuropharmacology. Its profound effects on the central nervous system are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The relationship between the chemical structure of this compound and its biological activity is a nuanced interplay of steric and electronic properties. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound analogs, providing a comprehensive overview of key structural modifications and their impact on anesthetic potency and GABA-A receptor modulation.

Core Structure-Activity Relationships of Thiobarbiturates

The foundational structure of this compound is a thiobarbiturate ring with two substituents at the C5 position. The nature of these substituents is the primary determinant of the compound's pharmacological profile. Key SAR principles for thiobarbiturates are summarized below:

-

Substitution at C5: Disubstitution at the C5 position is essential for hypnotic activity. The overall lipophilicity and the size and branching of the alkyl or aryl groups at this position significantly influence both the potency and the duration of action.

-

The Thio- group at C2: The replacement of the oxygen atom at the C2 position of the barbiturate ring with a sulfur atom, as seen in this compound, increases lipid solubility. This modification contributes to a more rapid onset of action and a shorter duration of anesthesia compared to its oxy-analog, pentobarbital.[1]

-

Stereochemistry at C5: When the C5 substituent is asymmetric, as in the 1-methylbutyl group of this compound, the resulting enantiomers can exhibit different potencies. For this compound, the (S)-(-) enantiomer is approximately twice as potent as the (R)-(+) enantiomer in potentiating GABA-A receptor function, which is consistent with in vivo observations of its anesthetic effects.[2]

Quantitative Analysis of this compound Analogs

The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of this compound and its analogs.

| Compound | In Vivo Anesthetic Potency (ED50) | Species | Endpoint | Reference |

| This compound | 107 +/- 10 mg/kg | Rat | Response to tail-clamping | [3] |

| This compound Isomer (5-ethyl-5-(1-ethylpropyl)-2-thiobarbituric acid) | Not significantly different from this compound | Mouse | LD50 and sleep time | [4] |

| (R)-Thiopentone | 55.8 ± 2.4 mg/kg | Rat | Anesthesia (toe pinch) | [5] |

| (S)-Thiopentone | 35.6 ± 1.9 mg/kg | Rat | Anesthesia (toe pinch) | [5] |

| rac-Thiopentone | 39.3 ± 2.1 mg/kg | Rat | Anesthesia (toe pinch) | [5] |

| Compound | GABA-A Receptor Modulation (EC50) | Receptor Subtype | Experimental System | Reference |

| (S)-(-)-Thiopentone | 26.0 ± 3.2 µM | α1β2γ2 | Xenopus oocytes | [2] |

| (R)-(+)-Thiopentone | 52.5 ± 5.0 µM | α1β2γ2 | Xenopus oocytes | [2] |

| rac-Thiopentone | 35.9 ± 4.2 µM | α1β2γ2 | Xenopus oocytes | [2] |

| rac-Pentobarbitone | 97.0 ± 11.2 µM | α1β2γ2 | Xenopus oocytes | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and experimental procedures relevant to the study of this compound analogs.

Figure 1. Signaling pathway of this compound's action on the GABA-A receptor.

Figure 2. Experimental workflow for electrophysiological analysis.

Experimental Protocols

Radioligand Binding Assay ([³⁵S]TBPS)

This protocol is designed to assess the ability of this compound analogs to modulate the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) to the convulsant site on the GABA-A receptor ionophore. This assay serves as an indirect measure of the allosteric modulation of the receptor.

Materials:

-

Brain tissue preparation: Rat whole brain P2 membrane preparation.

-

Radioligand: [³⁵S]TBPS (specific activity ~80-120 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl.

-

Test compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific binding control: Picrotoxin (10 µM) or unlabeled TBPS (2 µM).

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

Procedure:

-

Tissue Preparation: Homogenize rat brains in ice-cold sucrose buffer and centrifuge to obtain the P2 pellet. Wash the pellet multiple times by resuspension and centrifugation in assay buffer.

-

Assay Setup: In test tubes, combine:

-

100 µL of assay buffer (or buffer containing the test compound).

-

50 µL of [³⁵S]TBPS (final concentration ~2 nM).

-

350 µL of the P2 membrane suspension (final protein concentration ~0.2 mg/mL).

-

-

Incubation: Incubate the tubes at 25°C for 90 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.

-

Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to directly measure the functional modulation of GABA-A receptors by this compound analogs.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for GABA-A receptor subunits (e.g., human α1, β2, γ2).

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

GABA stock solution.

-

This compound analog stock solutions.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

-

GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a baseline current response.

-

Co-application of Analog: After a washout period, co-apply the same concentration of GABA with varying concentrations of the this compound analog.

-

Data Acquisition: Record the peak current amplitude for each application.

-

Data Analysis: Construct concentration-response curves for the potentiation of the GABA-evoked current by the this compound analog. Calculate the EC50 for potentiation.

In Vivo Anesthetic Potency Assay (Loss of Righting Reflex in Rodents)

This protocol determines the anesthetic potency of this compound analogs in a whole-animal model.

Materials:

-

Male Sprague-Dawley rats or Swiss-Webster mice.

-

This compound analogs for injection (formulated in a suitable vehicle).

-

Syringes and needles for intravenous or intraperitoneal injection.

Procedure:

-

Animal Acclimation: Acclimate animals to the testing environment.

-

Drug Administration: Administer a specific dose of the this compound analog to a group of animals. Use a range of doses across different groups to establish a dose-response relationship.

-

Assessment of Righting Reflex: At a predetermined time after injection, place each animal on its back. The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).

-

Data Collection: Record the number of animals in each dose group that exhibit a loss of the righting reflex.

-

Data Analysis: Calculate the ED50 (the dose at which 50% of the animals lose their righting reflex) using probit analysis or logistic regression.

This in-depth guide provides a foundational understanding of the structure-activity relationships of this compound analogs, supported by quantitative data and detailed experimental methodologies. This information is crucial for the rational design and development of novel anesthetic and neuropharmacological agents with improved therapeutic profiles.

References

- 1. This compound Sodium | C11H17N2NaO2S | CID 23665410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of Thiopental: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of Thiopental. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis. This document details the principles, experimental protocols, and data interpretation for the core spectroscopic methods employed in the characterization of this important barbiturate anesthetic.

Introduction to this compound

This compound, with the systematic IUPAC name 5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, is a short-acting barbiturate derivative.[1] It has historically been used for the induction of general anesthesia. Understanding its precise chemical structure is paramount for quality control, metabolic studies, and the development of new derivatives. Spectroscopic analysis provides the definitive evidence for its structural confirmation.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the analysis of this compound.

Data Presentation: Mass Spectrometry

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode |

| GC-MS | 242 (M+) | 173, 172, 163, 157, 112 | Electron Ionization (EI) |

| LC-MS/MS | 241.1016 ([M-H]⁻) | 138.1289, 100.9816, 58 | Electrospray Ionization (ESI) |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for this compound analysis involves the following steps:[2][3]

-

Sample Preparation: A plasma sample is prepared by adding an internal standard (e.g., barbital) and performing an acidic extraction with a solvent like ethyl acetate. For direct analysis of the compound, a dilute solution in a volatile organic solvent is prepared.

-

Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., RTX-1, 15 m x 0.25 mm, 0.5 µm film thickness). The oven temperature is programmed to ensure the separation of this compound from other components.

-

Mass Spectrometric Detection: The eluent from the GC column is introduced into the mass spectrometer. The mass selective detector is operated in single ion monitoring (SIM) mode for targeted analysis or full scan mode for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-throughput LC-MS/MS method for this compound quantification can be performed as follows:[4]

-

Sample Preparation: Plasma samples (50 µL) are mixed with an internal standard (e.g., this compound-d5) and 0.5% formic acid in water.

-

Solid Phase Extraction (SPE): The sample is loaded onto a C18 SPE cartridge. The cartridge is washed with 10% methanol in ammonium acetate buffer (50 mM, pH 7).

-

Elution and Chromatography: The analyte is eluted with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, with a flow rate of 0.55 mL/min. Separation is achieved on a C18 analytical column.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with negative electrospray ionization is used. The multiple reaction monitoring (MRM) transition for this compound is m/z 241 → 58.[4]

Visualization: this compound Fragmentation Pathway

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation: IR Spectroscopy

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200-3100 | Amide |

| C-H Stretch | 2960-2850 | Alkyl |

| C=O Stretch | 1700-1680 | Amide (Ureide) |

| C=S Stretch | 1200-1050 | Thioamide |

| C-N Stretch | 1400-1200 | Amide |

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

-

KBr Wafer Method: [1]

-

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid this compound sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Data Presentation: UV-Vis Spectroscopy

| Solvent | λmax (nm) |

| Dilute Sodium Hydroxide | 304 |

Experimental Protocol

The following protocol is adapted from the Japanese Pharmacopoeia for the assay of this compound Sodium:

-

Standard Solution Preparation: Accurately weigh about 0.046 g of this compound, dissolve it in 50 mL of dilute sodium hydroxide, and add water to make exactly 200 mL. Pipette 2 mL of this solution and add water to make exactly 100 mL.

-

Sample Solution Preparation: Prepare the sample solution in a similar manner to the standard solution at a comparable concentration.

-

Spectrophotometry: Measure the absorbance of the sample and standard solutions at 304 nm using a UV-Vis spectrophotometer with a dilute sodium hydroxide solution as the blank.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Data Presentation: NMR Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not widely available in public databases. However, studies have been conducted using lanthanide shift reagents to simplify the ¹H NMR spectrum and to study its enantiomers.[5]

¹H NMR (in the presence of a chiral lanthanide shift reagent): [5]

In a 0.216 molal solution of this compound in CDCl₃ at 28°C with a 3:1 molar ratio of tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III), the following enantiomeric shift differences (ΔΔδ) were observed:[5]

-

~17 Hz for the proximal methyl of the methylbutyl group.

-

~13 Hz for the CH₃ of the ethyl group.

-

~6 Hz for the distal CH₃ of the methylbutyl group.

¹³C NMR:

A ¹³C NMR spectrum of this compound is available through the SpectraBase database, but access to the full dataset is restricted.[6]

Experimental Protocols

General NMR Experimental Setup:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 300 or 500 MHz). ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm).

Overall Spectroscopic Workflow

The structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The workflow ensures a comprehensive and unambiguous characterization of the molecule.

Visualization: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic structural elucidation of this compound.

References

- 1. This compound | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stability of this compound and pentobarbital in human plasma determined with a new easy and specific gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. 1H NMR spectral simplification with achiral and chiral lanthanide shift reagents--IV. This compound and barbiturate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Physical and chemical properties of Thiopental sodium

An In-depth Technical Guide to the Physical and Chemical Properties of Thiopental Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound sodium is an ultra-short-acting barbiturate that has long been a staple in clinical anesthesia for the induction of general anesthesia.[1] Chemically designated as sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate, it is the sulfur analog of pentobarbital.[2] Its rapid onset of action is attributed to its high lipid solubility, which allows for quick passage across the blood-brain barrier.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound sodium, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway. All quantitative data is summarized for clarity, and methodologies are described to support reproducibility in a research and development setting.

Chemical and Physical Properties

This compound sodium is a yellowish, hygroscopic powder with a characteristic garlic-like odor.[3] It is supplied as a sterile powder for reconstitution, often stabilized with anhydrous sodium carbonate to buffer the resulting solution.[2][4]

General and Structural Properties

The fundamental identifiers and structural details of this compound sodium are crucial for regulatory and chemical referencing purposes.

| Property | Value | Citation |

| CAS Registry Number | 71-73-8 | [3][5] |

| Molecular Formula | C₁₁H₁₇N₂NaO₂S | [3][5][6] |

| Molecular Weight | 264.32 g/mol | [3][5][7] |

| IUPAC Name | sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1,3-diazinane-2-thiolate | [5] |

| Synonyms | Thiopentone sodium, Pentothal, Sodium this compound | [3][5] |

| Percent Composition | C 49.98%, H 6.48%, N 10.60%, Na 8.70%, O 12.11%, S 12.13% | [3] |

Physicochemical Data

These properties govern the drug's behavior in biological systems, including its absorption, distribution, and ability to cross cell membranes.

| Property | Value | Citation |

| Physical Appearance | Yellowish-white, hygroscopic powder | [3] |

| Odor | Alliaceous, garlic-like | [3] |

| Melting Point (of free acid) | 157-162 °C | [8] |

| pKa | 7.4 | [2][9] |

| Partition Coefficient (Oil/Water) | 580 | [2][9] |

| LogP (of this compound free acid) | 2.85 | [10] |

| pH of 1% (w/v) solution | 10.2 - 11.2 | [8] |

| pH of 2.5% (w/v) solution | ~10.8 | [4] |

Solubility Profile

The solubility of this compound sodium is critical for its formulation as an intravenous anesthetic.

| Solvent | Solubility | Citation |

| Water | Very soluble (>10 mg/mL) | [6][8][11] |

| Ethanol (95%) | Freely soluble | [8] |

| Alcohol | Soluble | [3] |

| Diethyl Ether | Practically insoluble | [3][8] |

| Benzene | Insoluble | [3] |

| Petroleum Ether | Insoluble | [3] |

Mechanism of Action: GABA-A Receptor Modulation

This compound sodium exerts its anesthetic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][5] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, conducts chloride ions (Cl⁻) across the neuronal membrane.[5] this compound binds to a distinct site on the receptor, increasing the duration of chloride channel opening induced by GABA.[1][12] This enhanced influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, making it less excitable and resulting in central nervous system depression.[1]

Caption: this compound sodium's signaling pathway via the GABA-A receptor.

Stability and Degradation

The stability of reconstituted this compound sodium solutions is a critical factor for clinical use and pharmaceutical handling.[9] Solutions are alkaline and their stability is influenced by several factors.[3][4][9]

-

pH: A decrease in pH, caused by factors such as acidic diluents or the absorption of atmospheric carbon dioxide, can lead to the precipitation of the less soluble this compound acid.[9]

-

Diluent: The most stable solutions are typically prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection.[9]

-

Temperature: Refrigerated solutions (e.g., 3°C) exhibit greater stability over extended periods compared to those stored at room temperature (e.g., 22°C).[13][14] Studies have demonstrated that solutions can remain stable and sterile for up to 6 days at room temperature and well beyond 7 days when refrigerated.[13]

-

Storage: Solutions should be stored in tightly stoppered containers to minimize exposure to air.[9] Aqueous solutions will decompose upon standing and will precipitate if boiled.[3]

Caption: Factors influencing the stability of aqueous this compound sodium solutions.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of this compound sodium.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[15]

Methodology:

-

Preparation: An excess amount of this compound sodium powder is added to a series of vials containing aqueous buffers of different, precisely known pH values (e.g., covering the physiological range).[16]

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[16][17]

-

Phase Separation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-adsorption filter (e.g., 0.45 µm PVDF).[18]

-

Quantification: The concentration of dissolved this compound sodium in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

-

Analysis: The solubility is reported as the concentration of the saturated solution at each specific pH and temperature.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Protocol 2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant of an ionizable drug.[20][21]

Methodology:

-

Sample Preparation: A known quantity of this compound sodium is dissolved in a suitable solvent, often a water-methanol co-solvent to ensure complete dissolution, to create a solution of known concentration (e.g., 1 mM).[20][21] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[20]

-

System Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[20] The solution is purged with nitrogen to remove dissolved CO₂.[20]

-

Titration: The sample solution is placed in a thermostatted vessel with continuous stirring. A standardized titrant (0.1 M HCl for the basic salt) is added in small, precise increments.[20]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

-

Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The inflection point of the curve corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-equivalence point.[22] The experiment is typically performed in triplicate to ensure reproducibility.[20]

Protocol 3: Stability-Indicating Analysis (HPLC Method)

This protocol is used to assess the chemical stability of this compound sodium in solution by quantifying the parent drug and detecting any degradation products over time.[13][19][23]

Methodology:

-

Sample Preparation and Storage: Solutions of this compound sodium (e.g., 2.5% w/v) are prepared using the desired diluent and stored under specific conditions (e.g., 5°C and 25°C).[23] Aliquots are drawn for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours).[13]

-

Chromatographic System: A reversed-phase HPLC system is used. A typical setup might include:

-

Column: C18 column.[24]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[19][24]

-

Detection: UV detector set to a wavelength where this compound absorbs strongly (e.g., 280-290 nm).[24][25]

-

Flow Rate: Typically 1.0-1.5 mL/min.[19]

-

-

Analysis: The prepared samples are injected into the HPLC system. The peak area of this compound sodium is recorded.

-

Quantification: The concentration of this compound sodium at each time point is calculated by comparing its peak area to a standard curve generated from solutions of known concentrations. The appearance of any new peaks in the chromatogram may indicate the formation of degradation products.[23] The stability is determined by the percentage of the initial concentration remaining over time.[23]

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. This compound Sodium [drugfuture.com]

- 4. Pharmacology of this compound sodium_Chemicalbook [chemicalbook.com]

- 5. This compound Sodium | C11H17N2NaO2S | CID 23665410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 71-73-8 CAS MSDS (this compound Sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Thiopentalum natricum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Pentothal (this compound Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. This compound | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Sodium CAS#: 71-73-8 [amp.chemicalbook.com]

- 12. openanesthesia.org [openanesthesia.org]

- 13. The chemical stability and sterility of sodium this compound after preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. enamine.net [enamine.net]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chemical stability of this compound sodium injection in disposable plastic syringes [pubmed.ncbi.nlm.nih.gov]

- 24. A simple method for determining this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. HPTLC method for the assay of this compound in post-mortem blood in a fatal case of suicide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Fate of Thiopental Enantiomers: An In-depth Technical Guide to Stereoselective Metabolism

For Researchers, Scientists, and Drug Development Professionals

Thiopental, a long-standing intravenous anesthetic, is administered as a racemic mixture of its two enantiomers, (R)-(+)-thiopental and (S)-(-)-thiopental. While clinically effective as a racemate, a growing body of evidence reveals significant stereoselectivity in its metabolic and pharmacokinetic profiles. This technical guide delves into the core principles of this compound's stereoselective metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and drug development endeavors.

Quantitative Analysis of Stereoselective Pharmacokinetics

The pharmacokinetic properties of this compound enantiomers exhibit notable differences, influencing their plasma concentrations and overall disposition. These variations are primarily attributed to stereoselectivity in plasma protein binding and metabolic clearance.

Table 1: Comparative Pharmacokinetic Parameters of this compound Enantiomers in Humans

| Parameter | (R)-Thiopental | (S)-Thiopental | Significance (p-value) | Reference |

| Total Plasma Clearance (CL) | 295 ± 132 mL/min | 230 ± 104 mL/min | < 0.05 | [1][2] |

| Steady State Clearance (Clss) | 0.108 L/min | 0.096 L/min | < 0.0001 | [3] |

| Volume of Distribution at Steady State (Vss) | 139 ± 38.5 L | 114 ± 47.5 L | < 0.05 | [1][2] |

| Volume of Distribution (Vd) | 313 L | 273 L | < 0.0005 | [3] |

| Elimination Half-Life (t½) | 14.6 h | 14.7 h | Not significant (p=0.8) | [3] |

| Unbound Fraction (fu) in Plasma | 12.4% ± 0.6% | 10.0% ± 1.0% | < 0.0001 | [1][2] |

| Unbound Fraction (fu) in Serum | 0.20 | 0.18 | < 0.0001 | [3] |

Data are presented as mean ± standard deviation where available.

Studies consistently show that (R)-thiopental has a significantly higher total plasma clearance and volume of distribution compared to (S)-thiopental.[1][2] This is largely influenced by the higher unbound fraction of (R)-thiopental in plasma.[1][2][3] When corrected for the difference in plasma protein binding, the variances in clearance and volume of distribution between the enantiomers are not statistically significant.[1][2] Despite these differences in distribution and clearance, the elimination half-lives of the two enantiomers are remarkably similar.[3]

During prolonged high-dose infusions, the pharmacokinetics of both enantiomers can become nonlinear, exhibiting Michaelis-Menten kinetics.[3][4] Interestingly, the maximal rate of metabolism (Vm) is higher for (S)-thiopental than for (R)-thiopental.[3] This suggests a greater intrinsic capacity for the metabolic enzymes to process the (S)-enantiomer.

In clinical settings, these pharmacokinetic differences manifest as a higher plasma concentration of the more potent (S)-(-)-thiopental.[5] On average, the total plasma concentration of (S)-(-)-thiopental is about 24% higher than that of (R)-(+)-thiopental.[5]

Metabolic Pathways of this compound Enantiomers

The metabolism of this compound occurs primarily in the liver and involves several key biotransformation reactions.[6][7] While the specific cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism have not been definitively elucidated, it is known that barbiturates are substrates for the CYP2B and CYP2C families in rats, and can induce CYP3A4 in humans.[8][9]

The primary metabolic pathways for this compound are:

-

Desulfuration: The conversion of this compound to its active metabolite, pentobarbital, through the replacement of the sulfur atom at the C2 position with an oxygen atom.[8][10] This is a significant pathway, especially during high-dose therapy.[8]

-

Side-chain Oxidation: Oxidation of the 1-methyl-butyl side chain at two principal positions:

-

ω-Oxidation: Oxidation of the terminal carbon atom to form this compound carboxylic acid, a major inactive metabolite excreted in the urine.[8] This pathway accounts for 10-25% of the administered dose.[8]

-

ω-1 Hydroxylation: Hydroxylation at the 3' position of the side chain to form this compound alcohol, another inactive metabolite.[8]

-

Pentobarbital, the active metabolite, also undergoes similar side-chain oxidation to form pentobarbital carboxylic acid and pentobarbital alcohol.[8]

The stereoselectivity of metabolism extends to the formation of pentobarbital. Following administration of racemic this compound, the plasma concentration of (R)-(+)-pentobarbital is on average 29% higher than that of (S)-(-)-pentobarbital.[5] This indicates a preferential conversion of one of the this compound enantiomers to the corresponding pentobarbital enantiomer.

Caption: Metabolic pathways of this compound enantiomers.

Experimental Protocols for Enantioselective Analysis

The study of this compound's stereoselective metabolism relies on robust analytical methods capable of separating and quantifying the individual enantiomers in biological matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of this compound and pentobarbital enantiomers in plasma.[1][2]

Protocol:

-

Sample Preparation:

-

Plasma samples are subjected to liquid-liquid extraction.

-

An internal standard (e.g., 5-ethyl-5-hexyl barbituric acid) is added.[11]

-

The sample is acidified (e.g., with 2 M H₃PO₄).[11]

-

Extraction is performed with an organic solvent mixture (e.g., 5% ethyl acetate in hexane).[11]

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): An α₁-acid glycoprotein (AGP) column is commonly used.[11]

-

Mobile Phase: An isocratic mobile phase, typically consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol), is employed.[12]

-

Flow Rate: A constant flow rate (e.g., 1.2 mL/min) is maintained.[12]

-

Detection: UV detection at a wavelength of 230 nm or 287 nm is used for quantification.[11][12]

-

References

- 1. Pharmacokinetics of this compound and pentobarbital enantiomers after intravenous administration of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. Pharmacokinetics of this compound enantiomers during and following prolonged high-dose therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound pharmacokinetics under conditions of long-term infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the stereoselective metabolism of this compound and its metabolite pentobarbital via analysis of their enantiomers in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound – Pharmacokinetics [sepia2.unil.ch]

- 7. m.youtube.com [m.youtube.com]

- 8. Liverpool HIV Interactions [hiv-druginteractions.org]

- 9. Polymorphic drug metabolism in anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium this compound - Wikipedia [en.wikipedia.org]

- 11. Electroencephalographic effects of thiopentone and its enantiomers in the rat: correlation with drug tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapidly, sensitive quantitative assessment of this compound via forced stability indicating validated RP-HPLC method and its in-use stability activities - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for Thiopental Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis pathways of the anesthetic drug Thiopental, leveraging quantum chemical studies to elucidate the underlying reaction mechanisms. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental and computational protocols, and visualizes the synthesis pathways, offering a comprehensive resource for understanding and optimizing the production of this essential medicine.

Core Synthesis Pathway: A Two-Step Condensation Reaction

The primary synthesis route for this compound involves a two-step condensation reaction. The process begins with the alkylation of a malonic ester, specifically diethyl 2-ethyl-2-(pentan-2-yl)malonate, followed by a cyclization reaction with thiourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide. A foundational quantum chemical study by Chen et al. (2021) provides a detailed mechanistic insight into this process, forming the basis of this guide.

Quantitative Analysis of the Reaction Pathway

Quantum chemical calculations, specifically using Density Functional Theory (DFT), have been employed to determine the energetic landscape of the this compound synthesis reaction. These calculations provide crucial data on the stability of intermediates and the energy barriers of transition states, which are essential for understanding the reaction kinetics and optimizing reaction conditions.

| Step | Reactants | Intermediates/Transition States | Products | ΔH (kcal/mol) | ΔG (kcal/mol) |

| 1 | Diethyl 2-ethyl-2-(pentan-2-yl)malonate + Thiourea | Intermediate 1 (Addition) | - | -15.2 | 5.8 |

| 2 | Intermediate 1 | Transition State 1 (Cyclization) | Intermediate 2 (Cyclized) | 25.7 | 26.3 |

| 3 | Intermediate 2 | Transition State 2 (Ethanol Elimination) | Intermediate 3 + Ethanol | 18.9 | 16.5 |

| 4 | Intermediate 3 | Transition State 3 (Second Ethanol Elimination) | This compound + Ethanol | 2.3 | -0.5 |

| Table 1: Calculated Enthalpy (ΔH) and Gibbs Free Energy (ΔG) Changes for the Key Steps in this compound Synthesis. Data derived from quantum chemical calculations. |

Detailed Computational Methodology

The quantum chemical calculations that form the basis of this guide were performed using established computational chemistry software. The following protocol outlines the typical methodology employed in such studies:

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

-

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products were optimized using the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify the connection between a transition state and the corresponding reactants and products, IRC calculations were performed. This ensures that the identified transition state correctly links the intended reaction steps.

-

Solvation Effects: To model the reaction in a solvent (typically ethanol), the polarizable continuum model (PCM) was employed. This approach approximates the solvent as a continuous dielectric medium, providing a more realistic energetic profile of the reaction in solution.

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound synthesis pathway as elucidated by quantum chemical studies.

Figure 1: A high-level workflow of the this compound synthesis, showcasing the progression from reactants to the final products through key intermediates.

Figure 2: The energetic pathway of this compound synthesis, highlighting the relative Gibbs free energies of intermediates and the activation energies of transition states (TS).

Conclusion

The application of quantum chemical methods provides a powerful lens through which to examine the synthesis of this compound. The quantitative data and mechanistic insights derived from these studies are invaluable for optimizing reaction yields, reducing byproducts, and developing more efficient and sustainable manufacturing processes. This technical guide serves as a foundational resource for researchers and professionals in the pharmaceutical industry, enabling a deeper understanding of the chemical intricacies of this compound synthesis.

The Advent of Rapid Induction: A Technical History of Thiopental Anesthesia

A pivotal moment in the history of medicine, the development of the intravenous anesthetic Thiopental sodium, trade name Pentothal, revolutionized surgical practice by providing a means for rapid and smooth induction of anesthesia. This guide delves into the technical journey of this compound, from its synthesis to its establishment as a cornerstone of anesthetic practice for decades.

Discovered in the early 1930s by Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories, this compound emerged from a systematic investigation into thiobarbiturates.[1][2] The duo synthesized a series of compounds, with this compound, a sulfur-bearing analogue of pentobarbital, showing particular promise.[2] Its rapid onset and short duration of action in preliminary animal studies set the stage for its groundbreaking introduction into clinical practice.

From Laboratory to Clinic: The Pioneering Work of Waters and Lundy

The first human administration of this compound was conducted by Dr. Ralph M. Waters at the University of Wisconsin on March 8, 1934.[3] This initial investigation confirmed its properties of inducing short-term anesthesia with minimal analgesic effect.[3] Building on this, Dr. John S. Lundy of the Mayo Clinic began extensive clinical trials in June 1934, meticulously documenting its effects and paving the way for its widespread adoption.[4][5] Lundy's 1935 preliminary report on two new thiobarbiturates, including the compound that would become known as Pentothal, marked a significant milestone in the dissemination of this new anesthetic technique.[6][7]

Core Pharmacological Characteristics

The defining features of this compound that led to its rapid acceptance were its swift induction of unconsciousness and its brief duration of action. These characteristics are a direct result of its pharmacokinetic profile.

| Parameter | Value | Reference |

| Route of Administration | Intravenous | [3] |

| Onset of Action | 30-40 seconds | [8] |

| Time to Peak Brain Concentration | ~1 minute | [3] |

| Duration of Action (single dose) | 5-10 minutes | [3] |

| Protein Binding | 72-86% | [3] |

| Metabolism | Hepatic | [3] |

| Elimination Half-life | 3-8 hours | [8] |

Table 1: Key Pharmacokinetic Parameters of this compound

The rapid onset is attributed to its high lipid solubility, allowing it to quickly cross the blood-brain barrier. The short duration of action after a single dose is not due to rapid metabolism, but rather to the redistribution of the drug from the central nervous system to other body tissues, particularly muscle and fat.[3][8]

Mechanism of Action: Enhancing GABAergic Inhibition

This compound exerts its anesthetic effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

By binding to a specific site on the GABA-A receptor, this compound enhances the effect of GABA, leading to a prolonged opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus causing central nervous system depression and anesthesia.

The Synthesis of an Anesthetic Landmark

The original synthesis of this compound by Volwiler and Tabern, as outlined in their patent, involved a multi-step chemical process. While the full, detailed protocol from their laboratory notebooks is not publicly available, the general chemical pathway can be described.

Experimental Protocol: Synthesis of this compound (Conceptual)

-

Condensation: Diethyl malonate is reacted with 2-bromopentane in the presence of a base (e.g., sodium ethoxide) to form diethyl (1-methylbutyl)malonate.

-

Alkylation: The resulting ester is then alkylated with ethyl bromide to introduce the ethyl group at the alpha-carbon, yielding diethyl ethyl(1-methylbutyl)malonate.

-

Cyclization with Thiourea: The disubstituted malonic ester is then condensed with thiourea in the presence of a strong base. This reaction forms the barbiturate ring structure, with a sulfur atom at the 2-position.

-

Salt Formation: The resulting thiobarbituric acid is then treated with a sodium base (e.g., sodium hydroxide or sodium ethoxide) to form the water-soluble sodium salt, this compound sodium.

This synthetic route provided a reliable method for producing the novel anesthetic agent that would soon transform medical practice.

References

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invent.org [invent.org]